molecular formula C11H12O B13799372 o-Allylacetophenone

o-Allylacetophenone

Katalognummer: B13799372
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: ZJYHGYBYEYRQGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

o-Allylacetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of an allyl group attached to the ortho position of the acetophenone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

o-Allylacetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of allylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

o-Allylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert this compound to alcohols or alkanes.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

o-Allylacetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antifungal and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: this compound is used in the production of fragrances, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of o-Allylacetophenone involves its interaction with various molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetophenone: A simpler analog without the allyl group.

    o-Nitroacetophenone: Contains a nitro group at the ortho position instead of an allyl group.

    o-Methoxyacetophenone: Features a methoxy group at the ortho position.

Uniqueness

o-Allylacetophenone is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs

Eigenschaften

Molekularformel

C11H12O

Molekulargewicht

160.21 g/mol

IUPAC-Name

1-(2-prop-2-enylphenyl)ethanone

InChI

InChI=1S/C11H12O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h3-5,7-8H,1,6H2,2H3

InChI-Schlüssel

ZJYHGYBYEYRQGU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC=C1CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.